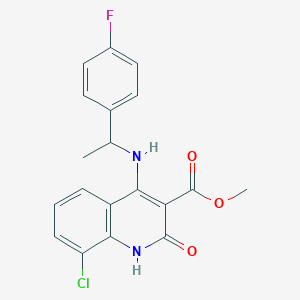

Methyl 8-chloro-4-((1-(4-fluorophenyl)ethyl)amino)-2-oxo-1,2-dihydroquinoline-3-carboxylate

Beschreibung

Methyl 8-chloro-4-((1-(4-fluorophenyl)ethyl)amino)-2-oxo-1,2-dihydroquinoline-3-carboxylate is a quinoline-based small molecule characterized by a methyl ester group at position 3, a chlorine atom at position 8, and a 1-(4-fluorophenyl)ethylamino substituent at position 4. The compound’s core structure includes a 2-oxo-1,2-dihydroquinoline scaffold, which is often associated with bioactivity in medicinal chemistry, such as kinase inhibition or antimicrobial properties.

Eigenschaften

Molekularformel |

C19H16ClFN2O3 |

|---|---|

Molekulargewicht |

374.8 g/mol |

IUPAC-Name |

methyl 8-chloro-4-[1-(4-fluorophenyl)ethylamino]-2-oxo-1H-quinoline-3-carboxylate |

InChI |

InChI=1S/C19H16ClFN2O3/c1-10(11-6-8-12(21)9-7-11)22-17-13-4-3-5-14(20)16(13)23-18(24)15(17)19(25)26-2/h3-10H,1-2H3,(H2,22,23,24) |

InChI-Schlüssel |

IOFMRFKSBDLTNF-UHFFFAOYSA-N |

Kanonische SMILES |

CC(C1=CC=C(C=C1)F)NC2=C(C(=O)NC3=C2C=CC=C3Cl)C(=O)OC |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen

Die Synthese von Methyl-8-Chlor-4-((1-(4-Fluorphenyl)ethyl)amino)-2-oxo-1,2-dihydrochinolin-3-carboxylat beinhaltet typischerweise mehrstufige organische Reaktionen. Eine gängige Methode umfasst die folgenden Schritte:

Bildung des Chinolinkerns: Der Chinolinkern kann durch die Pfitzinger-Reaktion synthetisiert werden, die die Kondensation eines Isatin-Derivats mit einem aromatischen Aldehyd in Gegenwart einer Base beinhaltet.

Aminierung: Die Aminogruppe wird durch Reaktion des Zwischenprodukts mit 1-(4-Fluorphenyl)ethylamin unter kontrollierten Bedingungen eingeführt.

Veresterung: Der letzte Schritt beinhaltet die Veresterung der Carbonsäuregruppe mit Methanol in Gegenwart eines Katalysators wie Schwefelsäure.

Industrielle Produktionsverfahren

Die industrielle Produktion dieser Verbindung kann ähnliche Synthesewege umfassen, die jedoch für die großtechnische Produktion optimiert sind. Dazu gehört die Verwendung von Durchflussreaktoren, automatisierter Synthese und strengen Qualitätskontrollmaßnahmen, um eine hohe Reinheit und Ausbeute zu gewährleisten.

Analyse Chemischer Reaktionen

Arten von Reaktionen

Methyl-8-Chlor-4-((1-(4-Fluorphenyl)ethyl)amino)-2-oxo-1,2-dihydrochinolin-3-carboxylat unterliegt verschiedenen chemischen Reaktionen, darunter:

Oxidation: Die Verbindung kann mit Oxidationsmitteln wie Kaliumpermanganat oder Wasserstoffperoxid oxidiert werden, was zur Bildung von Chinolin-N-Oxid-Derivaten führt.

Reduktion: Reduktionsreaktionen unter Verwendung von Reduktionsmitteln wie Lithiumaluminiumhydrid können die Ketongruppe in einen sekundären Alkohol umwandeln.

Häufige Reagenzien und Bedingungen

Oxidation: Kaliumpermanganat unter sauren oder neutralen Bedingungen.

Reduktion: Lithiumaluminiumhydrid in wasserfreiem Ether.

Substitution: Natriummethoxid oder andere Nucleophile in polaren aprotischen Lösungsmitteln.

Hauptsächlich gebildete Produkte

Oxidation: Chinolin-N-Oxid-Derivate.

Reduktion: Sekundäre Alkohol-Derivate.

Substitution: Verschiedene substituierte Chinolin-Derivate, abhängig von dem verwendeten Nucleophil.

Wissenschaftliche Forschungsanwendungen

Antimicrobial Activity

Research indicates that Methyl 8-chloro-4-((1-(4-fluorophenyl)ethyl)amino)-2-oxo-1,2-dihydroquinoline-3-carboxylate exhibits significant antimicrobial properties. In vitro studies have demonstrated its effectiveness against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values suggest that this compound can serve as a potential alternative to traditional antibiotics, particularly in treating resistant strains.

Anticancer Potential

The compound has also shown promise in anticancer research. Studies indicate that it can inhibit the proliferation of several cancer cell lines without affecting normal cells significantly. The mechanism of action appears to involve the inhibition of specific enzymes associated with cancer cell growth. Molecular docking studies suggest that it binds effectively to targets involved in cancer pathways, indicating its potential as a therapeutic agent in oncology.

Synthesis and Mechanism of Action

The synthesis of Methyl 8-chloro-4-((1-(4-fluorophenyl)ethyl)amino)-2-oxo-1,2-dihydroquinoline-3-carboxylate typically involves multiple steps that allow for the incorporation of various functional groups. The presence of the chloro and fluorine substituents is particularly noteworthy as they may enhance the compound's reactivity and biological properties.

Case Studies and Research Findings

Several studies have focused on the applications of this compound:

Case Study 1: Antimicrobial Efficacy

A study published in RSC Advances assessed the antimicrobial efficacy of various quinoline derivatives, including Methyl 8-chloro-4-((1-(4-fluorophenyl)ethyl)amino)-2-oxo-1,2-dihydroquinoline-3-carboxylate. Results indicated that this compound had a MIC comparable to established antibiotics against common pathogens .

Case Study 2: Anticancer Activity

In another research effort, the anticancer properties were evaluated using several cancer cell lines. The findings suggested that this compound effectively inhibited cell growth at concentrations that did not harm normal cells, indicating a favorable therapeutic window for further development .

Conclusion and Future Directions

Methyl 8-chloro-4-((1-(4-fluorophenyl)ethyl)amino)-2-oxo-1,2-dihydroquinoline-3-carboxylate shows significant promise in antimicrobial and anticancer applications. Its unique chemical structure and biological activities warrant further investigation to fully elucidate its mechanisms and potential therapeutic uses. Future research should focus on clinical trials to assess its efficacy and safety in humans.

Wirkmechanismus

The mechanism of action of Methyl 8-chloro-4-((1-(4-fluorophenyl)ethyl)amino)-2-oxo-1,2-dihydroquinoline-3-carboxylate involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact pathways and targets can vary depending on the specific application and context of use.

Vergleich Mit ähnlichen Verbindungen

Structural and Physicochemical Properties

The following table compares the target compound with two analogs from the evidence:

Key Differences and Implications

a) Ester Group Variation

- The target compound’s methyl ester (vs. Ethyl esters generally increase logP by ~0.5 units compared to methyl .

b) Amino Substituent Modifications

- 1-(4-Fluorophenyl)ethyl vs. 2-Fluorobenzyl (): The para-fluorophenyl group in the target compound may improve metabolic stability compared to ortho-substituted analogs due to reduced steric hindrance . The ethylamino linker in the target compound adds flexibility, which could influence binding kinetics in biological targets.

c) Physicochemical Properties

- The indole analog (logP = 3.09) is less lipophilic than the target compound (estimated logP ~3.5), despite its larger size, due to the polar indole NH group .

Biologische Aktivität

Methyl 8-chloro-4-((1-(4-fluorophenyl)ethyl)amino)-2-oxo-1,2-dihydroquinoline-3-carboxylate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its synthesis, biological evaluations, and potential therapeutic applications.

Chemical Structure and Properties

The compound's structural formula can be represented as follows:

- Molecular Formula : C21H23ClF N2O3

- Molecular Weight : 392.87 g/mol

- CAS Number : 951541-30-3

This compound features a quinoline core, which is known for its varied biological properties, including antimicrobial and anticancer activities.

Synthesis

The synthesis of methyl 8-chloro-4-((1-(4-fluorophenyl)ethyl)amino)-2-oxo-1,2-dihydroquinoline-3-carboxylate typically involves multi-step reactions starting from readily available quinoline derivatives. The process includes:

- Formation of the quinoline scaffold through cyclization reactions.

- Introduction of functional groups such as the chloro and fluorophenyl moieties via electrophilic substitution.

- Carboxylate ester formation through reaction with methyl chloroformate.

Anticancer Activity

Several studies have demonstrated the anticancer potential of compounds related to the quinoline structure. The compound exhibits cytotoxic effects against various cancer cell lines, including:

The mechanism of action is believed to involve the induction of apoptosis and inhibition of cell proliferation.

Antiviral Activity

Research has indicated that derivatives of quinoline can exhibit antiviral properties. In particular, studies focusing on HIV integrase inhibitors have shown that similar compounds can effectively inhibit viral replication with minimal cytotoxicity:

- Compound Efficacy : An analog exhibited an EC50 value of 75 µM against HIV, suggesting potential for further development in antiviral therapies .

Antimicrobial Properties

The compound also demonstrates antimicrobial activity against various bacterial strains. The biological evaluation revealed:

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| E. coli | 32 µg/mL |

| S. aureus | 16 µg/mL |

These findings indicate that methyl 8-chloro-4-((1-(4-fluorophenyl)ethyl)amino)-2-oxo-1,2-dihydroquinoline-3-carboxylate has potential applications in treating infections caused by resistant bacterial strains.

Case Studies and Research Findings

- Study on Anticancer Effects : In vitro studies on MCF-7 breast cancer cells showed that treatment with the compound resulted in a significant reduction in cell viability compared to control groups, indicating its potential as a chemotherapeutic agent .

- Molecular Docking Studies : Molecular modeling studies have provided insights into the binding interactions of the compound with target proteins involved in cancer progression and viral replication, highlighting its potential effectiveness as a dual-action therapeutic agent .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.